

(S)-(Tetrahydrofuran-3-yl)methanol material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(Tetrahydrofuran-3-yl)methanol

Cat. No.: B598496

[Get Quote](#)

An In-depth Technical Guide to the Material Safety of (S)-(Tetrahydrofuran-3-yl)methanol

Introduction: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical and chemical research, the safe handling of chiral building blocks is paramount. **(S)-(Tetrahydrofuran-3-yl)methanol** (CAS No: 124391-75-9), a valuable intermediate in organic synthesis, demands a comprehensive understanding of its material safety profile.^[1] This guide moves beyond the standard template of a Safety Data Sheet (SDS). As Senior Application Scientists, our goal is not merely to list hazards but to instill a deep, causal understanding of the risks and the logic behind the safety protocols. A proactive, knowledge-based safety culture is the most effective control measure. This document is structured to provide researchers, scientists, and drug development professionals with the technical insights and validated procedures necessary to handle this reagent with confidence and precision.

Section 1: Core Chemical Identity and Physicochemical Characteristics

Understanding the fundamental properties of a chemical is the foundation of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the necessary engineering controls and personal protective equipment.

(S)-(Tetrahydrofuran-3-yl)methanol, also known as (S)-3-Hydroxymethyltetrahydrofuran, is a heterocyclic alcohol.^[2] Its structure, featuring a tetrahydrofuran ring, is the primary determinant of its chemical reactivity and hazard profile, closely relating it to its parent solvent, Tetrahydrofuran (THF).^[3] The presence of the hydroxyl group, however, modifies its physical properties, such as boiling point and solubility.

Table 1: Physicochemical Properties of **(S)-(Tetrahydrofuran-3-yl)methanol**

Property	Value	Source
CAS Number	124391-75-9	[1]
Molecular Formula	C ₅ H ₁₀ O ₂	[1] [2]
Molecular Weight	102.13 g/mol	[1] [2]
Appearance	Colorless to Light yellow clear liquid	[4]
Boiling Point	198.6°C at 760 mmHg; 76-77°C at 4 mmHg	[1] [2]
Density	1.061 g/mL at 25°C	[2]
Refractive Index (n ₂₀ /D)	1.456	[2]

Section 2: Hazard Identification and Toxicological Rationale

The hazard profile of **(S)-(Tetrahydrofuran-3-yl)methanol** is primarily extrapolated from its structural analog, Tetrahydrofuran (THF), and data available for the racemate or related isomers. The primary concerns are flammability, potential for peroxide formation, and irritant effects.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Based on available data for closely related compounds, the following classifications are pertinent.

Table 2: GHS Hazard Classification Summary

Hazard Class	Category	Hazard Statement	Source
Flammable Liquids	Category 2	H225: Highly flammable liquid and vapour	[5][6]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[7][8]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation	[5][7][8]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	[6][8]
Carcinogenicity	Category 2	H351: Suspected of causing cancer	[5][6]

Mechanistic Insights into Key Hazards

- Flammability: The cyclic ether structure, similar to THF, results in a low flash point and high volatility, creating a significant fire hazard.[5][9] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[6][10] This necessitates the mandatory use of explosion-proof equipment and rigorous control of ignition sources.[11]
- Peroxide Formation (Critical Hazard): This is arguably the most insidious hazard associated with tetrahydrofuran and its derivatives. Ethers of this type react with atmospheric oxygen, especially in the presence of light and heat, to form unstable and potentially explosive peroxides.[6][12][13] Over time, these peroxides can concentrate, particularly if the solvent is distilled or allowed to evaporate. Dry peroxide crystals are shock-sensitive and can detonate violently.[14] This is why containers must be dated upon opening and periodically tested for peroxides.[6][15]
- Irritation: The compound is an irritant to the skin, eyes, and respiratory tract.[7][8][16] Prolonged skin contact can lead to defatting and dermatitis.[10] Direct eye contact can cause

serious irritation.[5][17] Inhalation of vapors may lead to respiratory tract irritation and potential central nervous system effects like drowsiness and dizziness.[12][18]

- Carcinogenicity: The classification as a suspected carcinogen (Category 2) is based on studies of the parent compound, THF.[3][6] While the mechanism is not fully established and its relevance to humans is debated, this classification mandates stringent engineering controls and PPE to minimize exposure.[16][17]

Section 3: Proactive Exposure Control and Personal Protection

The principle of ALARA (As Low As Reasonably Achievable) must govern all handling procedures. This is achieved through a multi-layered approach combining engineering controls and appropriate Personal Protective Equipment (PPE).

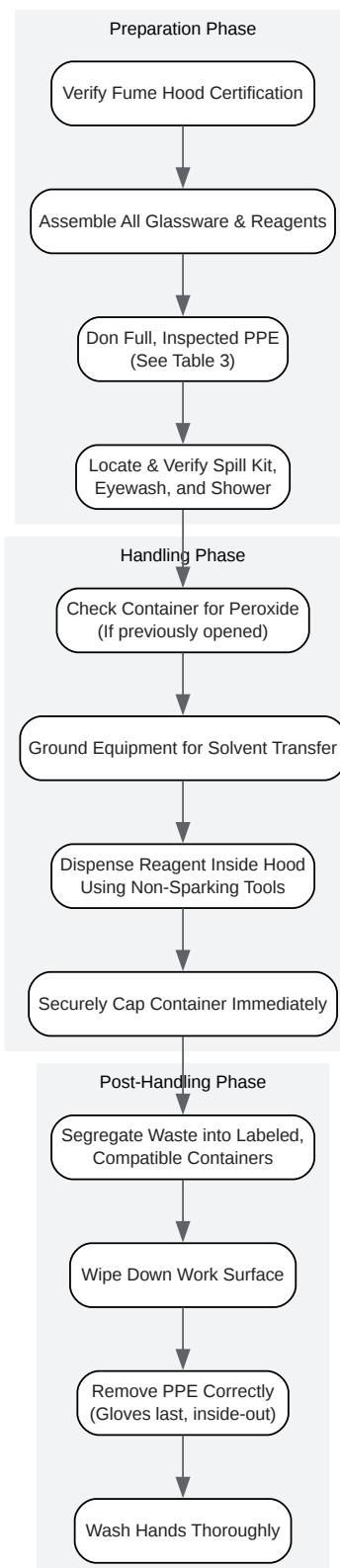
Engineering Controls: The First Line of Defense

- Chemical Fume Hood: All manipulations of **(S)-(Tetrahydrofuran-3-yl)methanol** must be conducted within a certified chemical fume hood to control vapor inhalation.[18][19]
- Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[11]
- Ignition Source Control: All potential ignition sources (open flames, hot plates, non-intrinsically safe electrical equipment) must be strictly excluded from the handling area.[5][9][20]
- Static Electricity Control: Use grounded and bonded containers and receiving equipment during transfers to prevent static discharge, a common ignition source for flammable solvents.[10][11]
- Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5][14]

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE selection is critical. The choice of equipment is dictated by the specific hazards of the chemical.

Table 3: Recommended Personal Protective Equipment (PPE)


Protection Type	Specification	Rationale and Causality
Hand	Inner Glove: Nitrile. Outer Glove: Laminate film (e.g., Silver Shield®) or Butyl rubber.	THF and related ethers rapidly permeate common lab gloves like nitrile (often in under one minute).[15][18] A double-gloving strategy with a highly resistant outer layer is essential to prevent skin absorption. Gloves must be inspected before use and changed immediately upon contamination.[12][15]
Eye/Face	Chemical splash goggles providing a complete seal around the eyes, worn in conjunction with a face shield.	Protects against splashes that can cause serious eye irritation.[18][19] A face shield provides an additional layer of protection for the entire face. [15]
Body	Flame-resistant lab coat, fully buttoned with sleeves extended to the wrists.	Provides a barrier against skin contact and offers protection from fire hazards.[14][19]
Footwear	Closed-toe and closed-heeled shoes made of a chemically resistant material.	Protects feet from spills and ensures stability.[14][18]
Respiratory	Air-purifying respirator with organic vapor (OV) cartridges.	Required only if engineering controls (i.e., fume hood) are not available or are insufficient to maintain exposure below acceptable limits. Respirator use requires a formal institutional program with fit-testing.[14][18]

Section 4: Validated Protocols for Handling, Storage, and Disposal

Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility. These workflows are designed to be self-validating systems, with built-in checks to mitigate risks.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling **(S)-(Tetrahydrofuran-3-yl)methanol** in a laboratory setting.

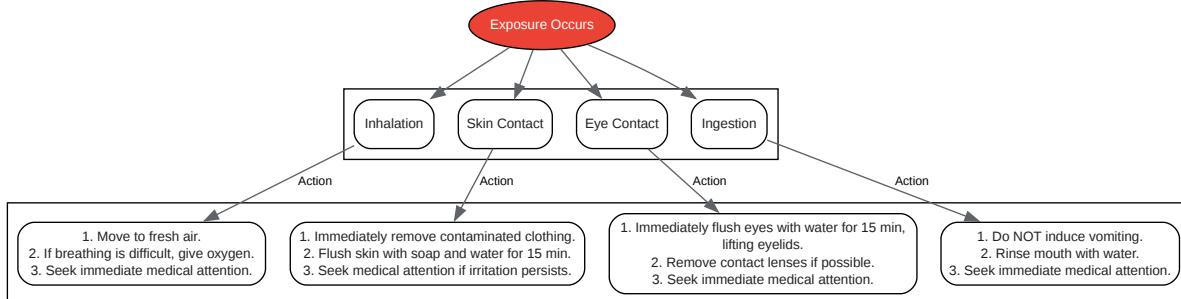
[Click to download full resolution via product page](#)

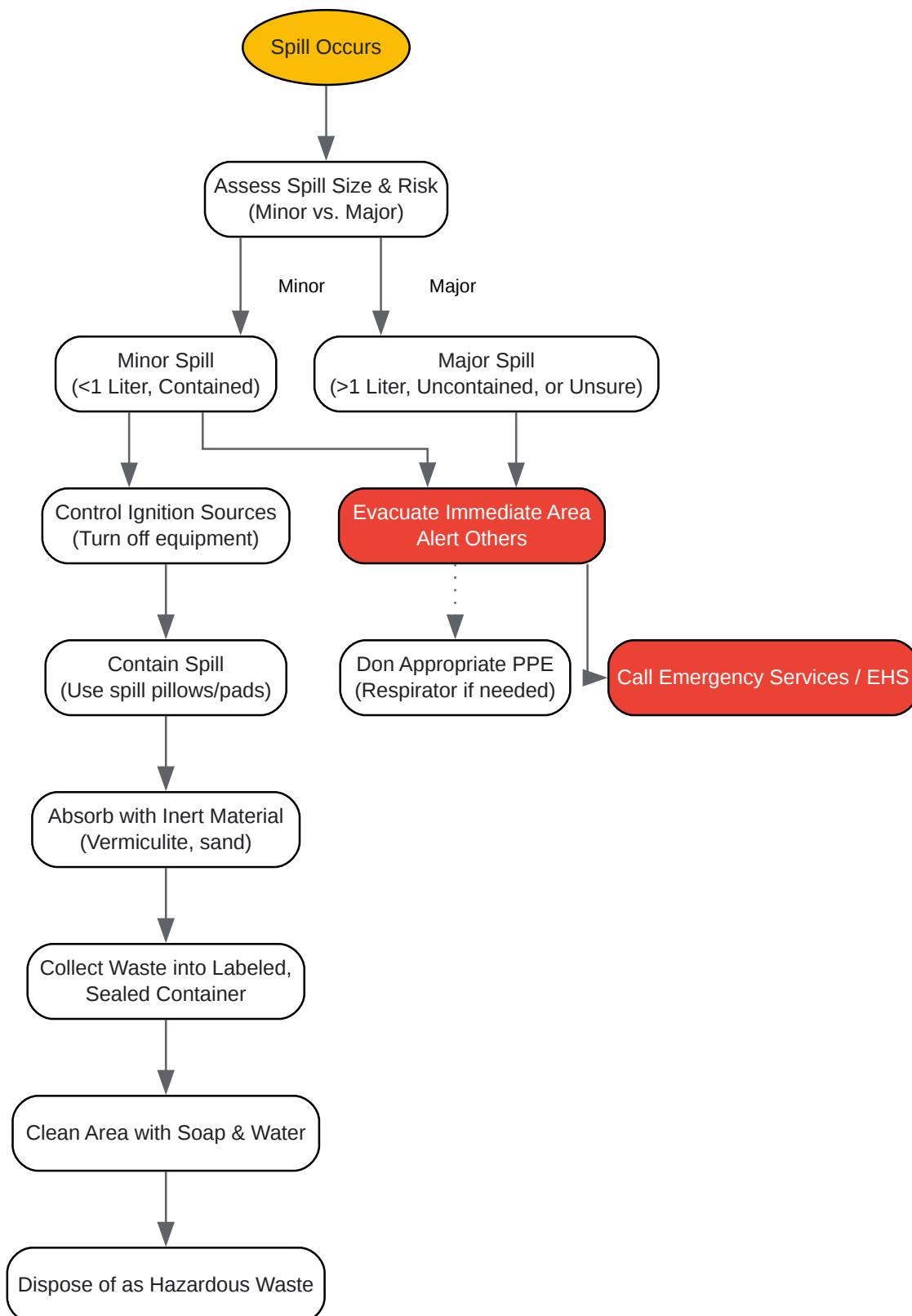
Caption: Logical workflow for safe handling of **(S)-(Tetrahydrofuran-3-yl)methanol**.

Storage Protocol

- Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[7][20][21]
- Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to inhibit peroxide formation.[6]
- Location: Store in a designated flammable liquids cabinet away from heat, sparks, and open flames.[19][22]
- Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][23]
- Peroxide Management: Containers must be dated upon receipt and again upon opening.[13] If the material is not inhibited, it should be tested for peroxides before use, especially before any distillation, and periodically (e.g., every 3 months for opened containers).[14] Dispose of the material after one year or if peroxide formation is detected.[6][15]

Disposal Protocol


- Waste Collection: Collect all waste containing **(S)-(Tetrahydrofuran-3-yl)methanol**, including contaminated consumables, in a clearly labeled, leak-proof hazardous waste container.[8][19]
- Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and all associated hazard pictograms (Flammable, Irritant, Health Hazard).[19]
- Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[6][10]


Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm. All laboratory personnel must be familiar with these procedures.

First Aid Measures

The following decision tree provides a clear guide for immediate first aid response.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(Tetrahydrofuran-3-yl)methanol [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. Tetrahydrofuran | (CH₂)₃CH₂O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Tetrahydrofuran-3-yl)methanol | 15833-61-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. TETRAHYDROFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. fishersci.com [fishersci.com]
- 14. wcu.edu [wcu.edu]
- 15. umdearborn.edu [umdearborn.edu]
- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 17. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 19. benchchem.com [benchchem.com]
- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 21. agilent.com [agilent.com]

- 22. multimedia.3m.com [multimedia.3m.com]
- 23. dcfinechemicals.com [dcfinechemicals.com]
- To cite this document: BenchChem. [(S)-(Tetrahydrofuran-3-yl)methanol material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598496#s-tetrahydrofuran-3-yl-methanol-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com